Cas no 2137550-67-3 (6-(1-cyclobutyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine)

6-(1-Cyclobutyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic compound featuring a pyrazole-tetrahydropyrimidine scaffold. Its structural complexity and functional groups make it a valuable intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and other biologically active molecules. The cyclobutyl moiety enhances steric and electronic properties, potentially improving binding affinity and selectivity. The tetrahydropyrimidine core offers versatility for further derivatization, while the primary amine group facilitates additional synthetic modifications. This compound is suitable for research applications in drug discovery, where its unique architecture may contribute to the optimization of pharmacokinetic and pharmacodynamic profiles. High-purity grades are available for precise experimental use.
6-(1-cyclobutyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine structure
2137550-67-3 structure
Product Name:6-(1-cyclobutyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine
CAS No:2137550-67-3
MF:C11H17N5
MW:219.286181211472
CID:5999565
PubChem ID:165486240
Update Time:2025-05-20

6-(1-cyclobutyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 6-(1-cyclobutyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine
    • EN300-1119606
    • 2137550-67-3
    • Inchi: 1S/C11H17N5/c12-11-13-5-4-10(15-11)8-6-14-16(7-8)9-2-1-3-9/h6-7,9-10H,1-5H2,(H3,12,13,15)
    • InChI Key: RXKBXEQHRCVCII-UHFFFAOYSA-N
    • SMILES: N1(C=C(C=N1)C1CCN=C(N)N1)C1CCC1

Computed Properties

  • Exact Mass: 219.14839556g/mol
  • Monoisotopic Mass: 219.14839556g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 68.2Ų

6-(1-cyclobutyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1119606-0.05g
6-(1-cyclobutyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine
2137550-67-3 95%
0.05g
$948.0 2023-10-27
Enamine
EN300-1119606-0.1g
6-(1-cyclobutyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine
2137550-67-3 95%
0.1g
$993.0 2023-10-27
Enamine
EN300-1119606-0.25g
6-(1-cyclobutyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine
2137550-67-3 95%
0.25g
$1038.0 2023-10-27
Enamine
EN300-1119606-0.5g
6-(1-cyclobutyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine
2137550-67-3 95%
0.5g
$1084.0 2023-10-27
Enamine
EN300-1119606-1.0g
6-(1-cyclobutyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine
2137550-67-3
1g
$1442.0 2023-06-09
Enamine
EN300-1119606-2.5g
6-(1-cyclobutyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine
2137550-67-3 95%
2.5g
$2211.0 2023-10-27
Enamine
EN300-1119606-5.0g
6-(1-cyclobutyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine
2137550-67-3
5g
$4184.0 2023-06-09
Enamine
EN300-1119606-10.0g
6-(1-cyclobutyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine
2137550-67-3
10g
$6205.0 2023-06-09
Enamine
EN300-1119606-1g
6-(1-cyclobutyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine
2137550-67-3 95%
1g
$1129.0 2023-10-27
Enamine
EN300-1119606-5g
6-(1-cyclobutyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine
2137550-67-3 95%
5g
$3273.0 2023-10-27

Additional information on 6-(1-cyclobutyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

Introduction to 6-(1-cyclobutyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine (CAS No. 2137550-67-3)

6-(1-cyclobutyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine, identified by the CAS number 2137550-67-3, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This molecule belongs to the pyrazole and tetrahydropyrimidine classes, which are well-documented for their diverse biological activities and potential therapeutic applications. The structural features of this compound, particularly the 1-cyclobutyl substituent and the pyrazol-4-yl moiety, contribute to its unique chemical properties and make it a subject of considerable interest in medicinal chemistry.

The tetrahydropyrimidin-2-amine core of this molecule is a common scaffold in many bioactive agents, exhibiting capabilities such as enzyme inhibition and receptor binding. The presence of the 1-cyclobutyl group introduces steric bulk, which can influence both the electronic and steric properties of the molecule. This alteration can be strategically employed to modulate binding affinity and selectivity in drug design. Additionally, the pyrazol-4-yl group is known for its ability to enhance metabolic stability and improve pharmacokinetic profiles, making it a valuable component in the development of novel therapeutic agents.

In recent years, there has been growing attention on heterocyclic compounds due to their broad spectrum of biological activities. Pyrazole derivatives, in particular, have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The compound 6-(1-cyclobutyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is no exception and has been explored in several preclinical studies for its potential pharmacological effects.

One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in various diseases, including cancer. By targeting specific kinases, it may be possible to modulate these pathways and achieve therapeutic benefits. Preliminary studies have suggested that derivatives of tetrahydropyrimidines can exhibit potent inhibitory activity against certain kinases due to their ability to bind tightly to the ATP-binding site.

The 1-cyclobutyl substituent in this molecule may enhance its interactions with target proteins by introducing steric hindrance that optimizes binding geometry. This steric effect can be particularly important in cases where subtle changes in binding affinity can lead to significant differences in biological activity. Furthermore, the pyrazol-4-yl group can contribute to hydrophobic interactions with the protein target, further stabilizing the binding interface.

Another area of interest is the potential application of this compound as an antiviral agent. Viruses often rely on host cell machinery for replication, and inhibiting key viral enzymes or proteins can disrupt their life cycle. The structural features of 6-(1-cyclobutyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine make it a candidate for interacting with viral proteases or polymerases. Recent advancements in computational chemistry have enabled researchers to predict how such compounds might bind to viral targets, providing insights into their potential antiviral activity.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the cyclobutyl group typically involves cyclization reactions or alkylation steps, while the installation of the pyrazol-4-yl moiety often requires condensation reactions with appropriate precursors. Advances in synthetic methodologies have made it possible to produce complex heterocyclic compounds like this one with greater efficiency and scalability.

In conclusion,6-(1-cyclobutyl-1H-pyrazol-4-yll)-1 , 4 , 5 , 6 - tetrahydropyrimidin - 2 - amine ( CAS No . 2137550 - 67 - 3 ) represents a promising candidate for further exploration in drug discovery . Its unique structural features , combined with its potential biological activities , make it an attractive scaffold for developing novel therapeutic agents . As research continues , it will be interesting to see how modifications to this core structure can lead to new treatments for various diseases .

Recommended suppliers
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.